molecular formula C17H15ClN2O3S B2730178 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea CAS No. 1790198-05-8

1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea

Cat. No.: B2730178
CAS No.: 1790198-05-8
M. Wt: 362.83
InChI Key: BSVUTRPUALLTBU-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is a complex organic compound that features a chlorophenyl group, a furan ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, such as 2-chlorophenyl isocyanate and 5-(furan-2-yl(hydroxy)methyl)thiophene. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,5-dione, while reduction of the thiophene ring could produce tetrahydrothiophene derivatives.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chlorophenyl)-3-(thiophen-2-ylmethyl)urea: Lacks the furan ring and hydroxyl group, making it less versatile in chemical reactions.

    1-(2-Chlorophenyl)-3-(furan-2-ylmethyl)urea: Lacks the thiophene ring, which may affect its biological activity.

    1-(2-Chlorophenyl)-3-((5-(furan-2-yl)methyl)thiophen-2-yl)methyl)urea: Similar structure but without the hydroxyl group, potentially altering its reactivity and applications.

Uniqueness

1-(2-Chlorophenyl)-3-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)urea is unique due to the presence of both furan and thiophene rings, along with a hydroxyl group. This combination of functional groups provides the compound with distinct chemical and biological properties, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3S/c18-12-4-1-2-5-13(12)20-17(22)19-10-11-7-8-15(24-11)16(21)14-6-3-9-23-14/h1-9,16,21H,10H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVUTRPUALLTBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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